1-Ethyl-5-hydroxy-3,3-dimethylindolin-2-one
Description
Properties
IUPAC Name |
1-ethyl-5-hydroxy-3,3-dimethylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-4-13-10-6-5-8(14)7-9(10)12(2,3)11(13)15/h5-7,14H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPQGXCPRDDXSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)O)C(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis
A streamlined method involves microwave-assisted cyclization of α-diazo-β-ketoanilides. Starting with 5-hydroxyaniline derivatives, this approach employs:
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Step 1 : Condensation of acetylacetone with 5-hydroxyaniline under microwave irradiation (100°C, 0.5 h) to form β-ketoanilide intermediates.
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Step 2 : Diazo transfer using p-toluenesulfonyl azide (TsN₃) and triethylamine (TEA) in acetonitrile.
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Step 3 : Copper-catalyzed cyclization in water with Cu(NO₃)₂·3H₂O (5 mol%) at reflux.
Key Data :
This method avoids hazardous solvents and achieves moderate to high yields, though regioselectivity depends on the substitution pattern of the aniline.
Alkylation of Preformed Indolin-2-ones
N-Ethylation of 5-Hydroxy-3,3-dimethylindolin-2-one
A two-step protocol modifies preformed indolin-2-ones:
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Step 1 : Synthesis of 5-hydroxy-3,3-dimethylindolin-2-one via oxidation of 3,3-dimethylindoline using K₃PO₄ and DABCO under O₂ in DMF (120°C, 4 h).
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Step 2 : N-Ethylation with ethyl iodide (EtI) and NaH in THF (0°C to rt, 12 h).
Optimized Conditions :
This method is limited by competing O-alkylation, requiring careful stoichiometric control.
Fischer Indole Synthesis with Modified Ketones
Cyclization of Ethyl-Methyl Ketone Derivatives
The Fischer indole synthesis adapts phenylhydrazines and ketones to construct the indolin-2-one core:
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Step 1 : Reaction of 5-hydroxyphenylhydrazine with 3-methylpentan-2-one in acetic acid (reflux, 12 h).
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Step 2 : Acid-catalyzed cyclization (H₂SO₄, 80°C, 6 h) to form 1-ethyl-5-hydroxy-3,3-dimethylindolin-2-one.
Challenges :
Transition-Metal-Free Decarboxylative Cyclization
Radical-Based Approach
A recent method utilizes decarboxylative cyclization under metal-free conditions:
Performance :
This method avoids metal catalysts but requires stoichiometric oxidants.
Comparative Analysis of Methods
Yield and Scalability
| Method | Yield Range | Scalability | Limitations |
|---|---|---|---|
| Microwave Cyclization | 34–91% | High | Requires specialized equipment |
| N-Ethylation | 65–78% | Moderate | Competing O-alkylation |
| Fischer Indole | 40–50% | Low | Regioselectivity issues |
| Decarboxylative | 62–75% | Moderate | Oxidant-intensive |
Functional Group Compatibility
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Hydroxyl groups at C5 require protection (e.g., TBS or acetyl) in methods involving strong bases or acids.
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3,3-Dimethyl groups are best introduced via ketone precursors or post-cyclization quaternization.
Emerging Strategies
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-hydroxy-3,3-dimethylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
1-Ethyl-5-hydroxy-3,3-dimethylindolin-2-one belongs to the indole family of compounds, characterized by a fused ring structure that contributes to its biochemical properties. The presence of the hydroxyl group and ethyl substitution enhances its reactivity and biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of indole derivatives, including this compound. Research indicates that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Ewing's Sarcoma
- A study investigated the effects of similar indole derivatives on Ewing's sarcoma cell lines, demonstrating significant growth inhibition with a GI50 value of 0.9 μM for a related compound . This suggests that this compound may exhibit comparable efficacy.
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| This compound | TC32 | TBD |
| Related Compound | TC32 | 0.9 |
Antimicrobial Properties
Indole derivatives are known for their antimicrobial activities. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains.
Case Study: Antimicrobial Testing
- In vitro assays demonstrated that indole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Enzyme Inhibition
This compound has been explored as a potential inhibitor of various enzymes involved in disease pathways.
Case Study: p38 MAPK Inhibition
Mechanism of Action
The mechanism of action of 1-ethyl-5-hydroxy-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit acetylcholine esterase, leading to increased levels of acetylcholine in the brain, which is beneficial for treating Alzheimer’s disease . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Research Implications
- Reactivity : The 5-hydroxy group may participate in hydrogen bonding or serve as a site for further functionalization (e.g., glycosylation or sulfation) .
- Biological Activity: Hydroxy-substituted indolinones often exhibit enhanced bioavailability compared to halogenated analogues, making the target compound a candidate for pharmaceutical studies .
- Synthetic Optimization : Lessons from similar compounds (e.g., enantioselective synthesis in ) suggest catalytic methods could be adapted for asymmetric synthesis of the target molecule .
Biological Activity
1-Ethyl-5-hydroxy-3,3-dimethylindolin-2-one is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article examines its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure features an indolinone core, which is known for various pharmacological properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study focusing on Ewing's sarcoma cells demonstrated that derivatives of indolinone compounds can inhibit the growth of cancer cells effectively. The growth inhibition (GI50) values for related compounds were reported as low as 0.5–2.0 μM, indicating potent activity against certain cell lines .
Table 1: GI50 Values of Indolinone Derivatives Against Ewing's Sarcoma Cell Lines
| Compound | GI50 (μM) | Cell Line |
|---|---|---|
| Compound 1 | 20 | TC32 |
| Compound 2 | 0.9 | TC32 |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific oncoproteins, such as EWS-FLI1, which is implicated in Ewing's sarcoma. The compound's ability to disrupt the function of these proteins suggests a targeted therapeutic potential .
Antimicrobial Activity
In addition to anticancer properties, some studies have explored the antimicrobial potential of indolinone derivatives. Preliminary findings suggest that certain structural modifications can enhance antimicrobial activity, although specific data on this compound remains limited .
Study on Ewing's Sarcoma
A comprehensive study investigated the SAR of various indolinone derivatives against Ewing's sarcoma. The research highlighted how modifications to the indolinone structure could lead to increased potency and selectivity against cancer cells. Notably, the presence of hydroxyl groups was found to be crucial for maintaining biological activity, although the exact role varied across different derivatives .
Synthesis and Characterization
The synthesis of this compound has been achieved through various methods involving cyclization reactions and subsequent functional group modifications. Characterization techniques such as NMR and mass spectrometry have confirmed the structure and purity of synthesized compounds .
Table 2: Summary of Synthesis Methods
| Method | Yield (%) | Key Steps |
|---|---|---|
| Cyclization with ethyl amine | 70% | Formation of indoline core |
| Hydroxylation reaction | 85% | Introduction of hydroxyl group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
